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Compound of Interest

Compound Name: Torkinib

Cat. No.: B612163

For Researchers, Scientists, and Drug Development Professionals

Torkinib (also known as PP242) is a potent and selective inhibitor of the mammalian target of
rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation,
and survival. As an ATP-competitive inhibitor, Torkinib targets both mTORC1 and mTORC2
complexes, distinguishing it from allosteric inhibitors like rapamycin.[1][2] Understanding the
cross-reactivity profile of Torkinib is paramount for accurately interpreting experimental results
and anticipating potential off-target effects in therapeutic applications. This guide provides a
comparative analysis of Torkinib's activity across a panel of kinases, supported by
experimental data and detailed methodologies.

Kinase Inhibition Profile of Torkinib

Torkinib exhibits remarkable selectivity for mTOR, with an IC50 value of 8 nM in cell-free
assays.[3][4] Its inhibitory activity extends to both mTORC1 and mTORC2, with IC50 values of
30 nM and 58 nM, respectively.[4] While highly potent against its primary target, Torkinib
displays some cross-reactivity with other kinases, particularly within the phosphoinositide 3-
kinase (PI3K) family, to which mTOR belongs. However, its selectivity for mTOR over PI3K
isoforms is significant.

The following table summarizes the inhibitory activity of Torkinib against a panel of kinases,
providing a quantitative comparison of its potency.
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Target Kinase IC50 (nM) Fold Selectivity vs. mTOR
mTOR 8 1

pl1104 102 12.75
DNA-PK 408 51

PDGFR 410 51.25

p110y 1300 162.5

Hck 1200 150

Scr 1400 175
VEGFR2 1500 187.5

p110a 1960 245

p110p 2200 275

EphB4 3400 425

Abl 3600 450

EGFR 4400 550

Scr (T338l) 5100 637.5

PKCa 49 6.1

PKCB Not specified Not specified
JAK2 Not specified Not specified
Ret Not specified Not specified

Data compiled from multiple sources.[2][3][4]

Testing of Torkinib at a concentration 100-fold above its IC50 for mTOR revealed that it inhibits
only one kinase, Ret, by more than 90%, and only three others—PKCa, PKC@II, and
JAK2V617F—by more than 75%, demonstrating its high selectivity.[4]
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Experimental Protocols

The data presented in this guide were primarily generated using in vitro kinase assays. A

general methodology for such an assay is outlined below.

In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Torkinib against a

panel of purified kinases.

Materials:

Purified recombinant kinases

Torkinib (PP242)

ATP (Adenosine triphosphate), radiolabeled [y-32P]ATP or fluorescently labeled ATP analog
Specific peptide or protein substrate for each kinase

Assay buffer (e.g., Tris-HCI, MgClz, DTT)

96-well filter plates or streptavidin-coated plates

Scintillation counter or fluorescence plate reader

Procedure:

Compound Preparation: A serial dilution of Torkinib is prepared in DMSO to create a range
of concentrations.

Kinase Reaction: The kinase, its specific substrate, and the various concentrations of
Torkinib are incubated together in the assay buffer.

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (containing a
tracer amount of [y-32P]ATP). The reaction is allowed to proceed for a specified time at a
controlled temperature (e.g., 30°C).
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o Termination of Reaction: The reaction is stopped by the addition of a solution such as
phosphoric acid or EDTA.

 Signal Detection:

o Radiometric Assay: The reaction mixture is transferred to a filter plate, which captures the
phosphorylated substrate. Unincorporated [y-32P]ATP is washed away. The radioactivity on
the filter is then measured using a scintillation counter.

o Fluorescence-Based Assay: If a fluorescent ATP analog and a specific antibody that
recognizes the phosphorylated substrate are used, the signal is detected using a
fluorescence plate reader.

o Data Analysis: The kinase activity at each Torkinib concentration is calculated as a
percentage of the control (no inhibitor). The IC50 value is determined by fitting the data to a
sigmoidal dose-response curve using appropriate software (e.g., Prism).

Visualizing Torkinib's Impact on Signaling

To illustrate the central role of mMTOR and the potential consequences of its inhibition by
Torkinib, the following diagram depicts a simplified representation of the PI3K/Akt/mTOR
signaling pathway.
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Caption: Simplified PI3K/Akt/mTOR signaling pathway showing Torkinib's inhibition of
MTORC1 and mTORC2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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